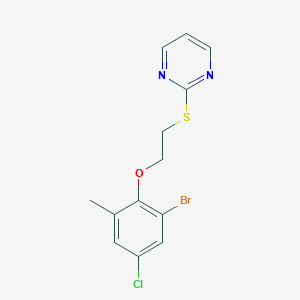![molecular formula C27H23N5O5 B215555 methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate exerts its pharmacological effects by inhibiting the activity of key enzymes involved in nucleic acid biosynthesis. It acts as a competitive inhibitor of dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase, leading to the depletion of nucleotide pools and ultimately causing cell death. The mechanism of action of this compound has been extensively studied, and its inhibitory activity has been shown to be highly selective and potent.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anticancer and antimicrobial activity in vitro. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit potent antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has several advantages for lab experiments. It is a highly potent and selective inhibitor of key enzymes involved in nucleic acid biosynthesis, making it an attractive target for the development of novel anticancer and antimicrobial agents. It has also been shown to exhibit good solubility and stability under physiological conditions, making it suitable for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to exhibit poor bioavailability and pharmacokinetic properties, limiting its potential use as a therapeutic agent. Furthermore, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
Despite the limitations, methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has several potential future directions for research. One area of research could be the development of novel prodrugs or formulations to improve its bioavailability and pharmacokinetic properties. Another area of research could be the development of novel delivery systems, such as nanoparticles or liposomes, to improve its efficacy and selectivity. Additionally, further studies could be conducted to investigate its potential applications in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against key enzymes involved in nucleic acid biosynthesis makes it an attractive target for the development of novel anticancer and antimicrobial agents. However, further research is needed to overcome its limitations and fully realize its potential in the scientific community.
Méthodes De Synthèse
The synthesis of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate involves the reaction of 4-phenoxybenzoyl isocyanate with 2-amino-4,6-dioxypyrimidine in the presence of acetic anhydride. The product is then treated with methanol to obtain the final compound. The synthesis method has been optimized to yield high purity and high-quality product.
Applications De Recherche Scientifique
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase. These enzymes play a crucial role in the biosynthesis of nucleic acids, making them attractive targets for the development of anticancer and antimicrobial agents.
Propriétés
Formule moléculaire |
C27H23N5O5 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
methyl 2-[2-[[N//'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C27H23N5O5/c1-36-24(34)17-20-16-23(33)30-26(29-20)32-27(31-25(35)18-8-4-2-5-9-18)28-19-12-14-22(15-13-19)37-21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H3,28,29,30,31,32,33,35) |
Clé InChI |
UEFZVBGKUAFOJJ-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)CC1=CC(=O)N=C(N1)N/C(=N\C(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES |
COC(=O)CC1=CC(=O)N=C(N1)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canonique |
COC(=O)CC1=CC(=O)N=C(N1)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)
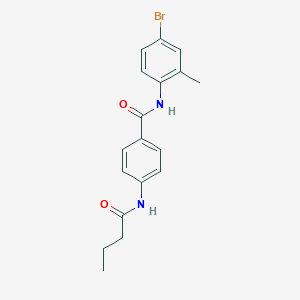
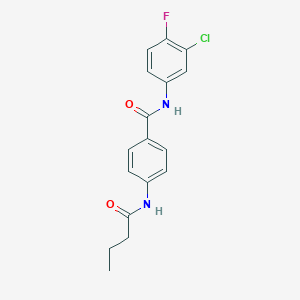
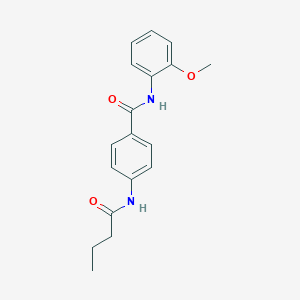
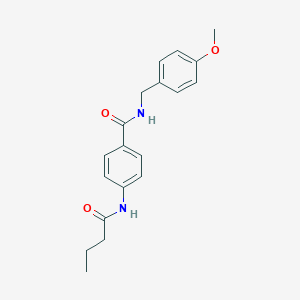
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)
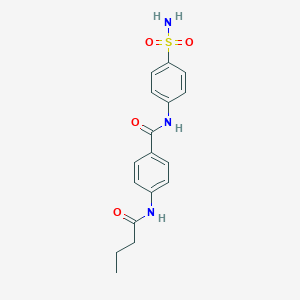
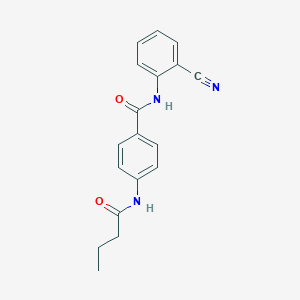
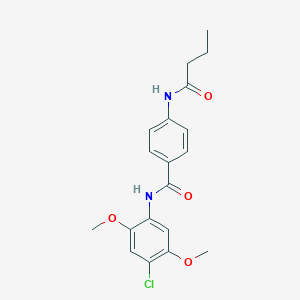
![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
